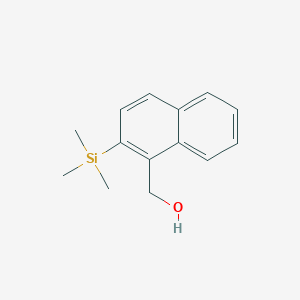1-Naphthalenemethanol, 2-(trimethylsilyl)-
CAS No.: 648894-97-7
Cat. No.: VC16884071
Molecular Formula: C14H18OSi
Molecular Weight: 230.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 648894-97-7 |
|---|---|
| Molecular Formula | C14H18OSi |
| Molecular Weight | 230.38 g/mol |
| IUPAC Name | (2-trimethylsilylnaphthalen-1-yl)methanol |
| Standard InChI | InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3 |
| Standard InChI Key | LINWPJWHPKQWOS-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound, systematically named 2-(trimethylsilyl)-1-naphthalenemethanol, has the molecular formula and a molecular weight of 246.38 g/mol. Its structure consists of a naphthalene core substituted with a hydroxymethyl (-CHOH) group at position 1 and a trimethylsilyl (-Si(CH)) group at position 2 (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 246.38 g/mol |
| IUPAC name | 2-(Trimethylsilyl)-1-naphthalenemethanol |
| CAS Registry Number | Not formally reported |
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogous silylated naphthalenes exhibit distinct NMR signatures:
-
NMR: Trimethylsilyl protons resonate at δ 0.1–0.3 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .
-
NMR: The silicon-bound carbon typically shows a signal near δ 1.5 ppm, with aromatic carbons in the δ 120–140 ppm range .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-naphthalenemethanol, 2-(trimethylsilyl)- can be inferred from methods used for structurally related compounds:
Grignard Reaction with Trimethylsilyl Reagents
A plausible route involves the reaction of 1-naphthalenemethanol with chlorotrimethylsilane (TMSCI) in the presence of a base such as triethylamine:
This method mirrors the silylation of ethanol derivatives .
Directed Ortho-Metalation (DoM)
Alternative approaches may employ directed metalation strategies, where a directing group (e.g., -OH) facilitates selective silylation at the ortho position. For example, treatment of 1-naphthalenemethanol with LDA (lithium diisopropylamide) followed by TMSCI could yield the target compound .
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure. Purity is confirmed by GC-MS or NMR .
Physicochemical Properties
Physical State and Solubility
The compound is expected to be a colorless liquid at room temperature, analogous to 2-(trimethylsilyl)ethanol (density: 0.825 g/mL) . It is likely soluble in organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether but hydrolyzes slowly in aqueous media.
Table 2: Predicted Physical Properties
| Property | Value |
|---|---|
| Boiling point | 180–190°C (estimated) |
| Density | 1.05–1.10 g/cm |
| Refractive index | 1.55–1.58 (n) |
Stability and Reactivity
-
Hydrolytic Sensitivity: The trimethylsilyl group confers stability against neutral water but undergoes cleavage under acidic or basic conditions .
-
Thermal Stability: Decomposes above 250°C, releasing siloxanes and naphthalene derivatives.
Applications in Organic Synthesis
Protecting Group Strategy
The trimethylsilyl moiety serves as a temporary protecting group for hydroxyl functionalities, enabling selective reactions at other sites. For instance, it could mask the methanol group during Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Intermediate in Pharmaceutical Synthesis
Silylated naphthalenemethanols are precursors to bioactive molecules. For example, similar compounds participate in mechanochemical difluoromethylation reactions for drug candidates .
Recent Advances and Research Directions
Mechanochemical Applications
Emerging techniques, such as solvent-free ball milling, have been employed for silylation reactions. These methods reduce waste and improve yields compared to traditional approaches .
Catalytic Asymmetric Synthesis
Chiral variants of silylated naphthalenemethanols could be synthesized using enantioselective catalysts, expanding their utility in asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume